An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(5-Bromo-3-nitropyridin-2-yl)piperazine: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical entity 1-(5-Bromo-3-nitropyridin-2-yl)piperazine, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although not extensively documented in publicly available literature, its structure, combining a substituted nitropyridine core with a piperazine moiety, suggests a rich chemical landscape for exploration. This document will detail its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, potential biological activities, and essential safety protocols.
Molecular Structure and Physicochemical Properties
1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a substituted N-arylpiperazine. The core of this molecule is a pyridine ring, which is functionalized with a bromine atom at the 5-position and a nitro group at the 3-position. A piperazine ring is attached to the pyridine core at the 2-position via a nitrogen atom.
The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electronic properties of the pyridine ring, making the 2-position susceptible to nucleophilic aromatic substitution. The piperazine moiety, a common pharmacophore, is known to enhance the pharmacokinetic properties of drug candidates.[1]
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Molecular Formula | C₉H₁₀BrN₅O₂ | Based on the chemical structure |
| Molecular Weight | 300.11 g/mol | Calculated from the molecular formula |
| Appearance | Yellow to light-brown solid | Similar pyridine derivatives are often colored solids. |
| Melting Point | >200 °C | Based on related compounds like 2-Amino-5-bromo-3-nitropyridine. |
| Boiling Point | >300 °C | Estimated based on the high melting point and molecular weight. |
| Solubility | Soluble in organic solvents like DMSO and DMF | N-aryl piperazines generally exhibit good solubility in polar aprotic solvents. |
Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
A plausible and efficient synthetic route for 1-(5-Bromo-3-nitropyridin-2-yl)piperazine involves a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming N-aryl piperazines utilizes a halogenated pyridine and piperazine.[2]
Proposed Synthetic Pathway
The synthesis can be envisioned in two main stages: the preparation of the key intermediate, 2-chloro-5-bromo-3-nitropyridine, followed by its reaction with piperazine.
Caption: Proposed synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-bromo-3-nitropyridine
This precursor can be synthesized from commercially available starting materials through a series of well-established reactions, including nitration, bromination, and chlorination of a pyridine derivative.[3]
Step 2: Synthesis of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
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Addition of Reagents: Add piperazine (2.0 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-8 hours.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.
Structural Elucidation and Characterization
The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Two doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring. - Two broad singlets or triplets in the aliphatic region (δ 3.0-4.0 ppm) corresponding to the eight protons of the piperazine ring. |
| ¹³C NMR | - Five signals in the aromatic region (δ 110-160 ppm) for the carbon atoms of the pyridine ring. - One or two signals in the aliphatic region (δ 40-55 ppm) for the carbon atoms of the piperazine ring. |
| IR (Infrared) Spectroscopy | - Characteristic peaks for N-O stretching of the nitro group (~1530 and 1350 cm⁻¹). - C-N stretching vibrations for the aromatic amine linkage (~1300 cm⁻¹). - C-Br stretching vibration (~600-700 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 300/302, showing the characteristic isotopic pattern for bromine). |
The NMR spectra of N-acylated piperazines can sometimes show complex patterns due to hindered rotation around the C-N amide-like bond, which may lead to the observation of rotamers.[4]
Potential Applications in Drug Discovery
The unique combination of a bromo-nitropyridine scaffold and a piperazine moiety suggests that 1-(5-Bromo-3-nitropyridin-2-yl)piperazine could be a valuable building block in medicinal chemistry.
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Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[5][6] The presence of a halogen, such as bromine, can enhance this activity.[7]
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Antiproliferative and Anticancer Activity: Many pyridine and piperazine-containing compounds have been investigated for their potential as anticancer agents.[5]
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Central Nervous System (CNS) Activity: Arylpiperazines are a well-known class of compounds that interact with various receptors in the central nervous system, including serotonin and dopamine receptors.[8]
The anxiolytic and sedative effects of some pyridine derivatives have also been reported.[9] Further derivatization of the second nitrogen atom of the piperazine ring could lead to a library of compounds with diverse biological activities.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(5-Bromo-3-nitropyridin-2-yl)piperazine.
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: While specific toxicity data for this compound is not available, related compounds such as piperazine can be corrosive and cause skin and eye irritation.[10] Nitro- and bromo-substituted aromatic compounds should be handled with care as they can be toxic and irritants.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound may be sensitive to light.[10]
The recreational use of some piperazine derivatives has been reported to cause adverse health effects.[11][12][13] Therefore, all handling and experimental procedures should be conducted with a high degree of caution.
Conclusion
1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a promising chemical scaffold that can be synthesized through a straightforward nucleophilic aromatic substitution reaction. Its structural features suggest a high potential for biological activity, making it an attractive target for further investigation in drug discovery programs. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, encouraging further research into this interesting molecule.
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- Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Promoted Decarboxylative Annulation of a Glycine-Based Diamine with Aldehydes: An Efficient Access to 2-Substituted Piperazines. Organic Letters, 22(13), 5157-5162.
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